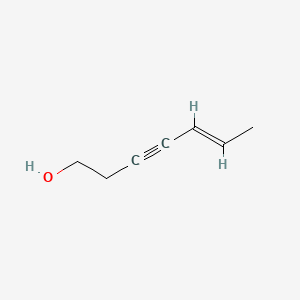
(5E)-hept-5-en-3-yn-1-ol
Overview
Description
(5E)-hept-5-en-3-yn-1-ol is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-hept-5-en-3-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-hexyne and formaldehyde.
Reaction Conditions: The key step involves the addition of formaldehyde to 1-hexyne under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an aqueous or alcoholic solvent at room temperature.
Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain this compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous purification processes to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: (5E)-hept-5-en-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne and alkene groups can be selectively reduced to form alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: Hept-5-en-3-ynal or hept-5-en-3-ynoic acid.
Reduction: Hept-5-en-3-yn-1-ane.
Substitution: Hept-5-en-3-yn-1-chloride or hept-5-en-3-yn-1-bromide.
Scientific Research Applications
(5E)-hept-5-en-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which (5E)-hept-5-en-3-yn-1-ol exerts its effects depends on the specific reaction or application. For example:
Oxidation Reactions: The hydroxyl group is oxidized through the transfer of electrons to the oxidizing agent, resulting in the formation of an aldehyde or carboxylic acid.
Reduction Reactions: The alkyne and alkene groups are reduced by the addition of hydrogen atoms, facilitated by a catalyst.
Substitution Reactions: The hydroxyl group is replaced by another functional group through nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Hept-5-en-3-yn-1-ol: Similar structure but lacks the (5E) configuration.
Hept-5-en-3-yn-2-ol: Similar structure but with the hydroxyl group on the second carbon.
Hex-5-en-3-yn-1-ol: Similar structure but with one less carbon atom.
Uniqueness: (5E)-hept-5-en-3-yn-1-ol is unique due to its specific (5E) configuration, which can influence its reactivity and the types of products formed in chemical reactions
Properties
IUPAC Name |
(E)-hept-5-en-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORZGDNSGLGTG-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313644 | |
| Record name | (5E)-5-Hepten-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98014-46-1 | |
| Record name | (5E)-5-Hepten-3-yn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98014-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5E)-5-Hepten-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


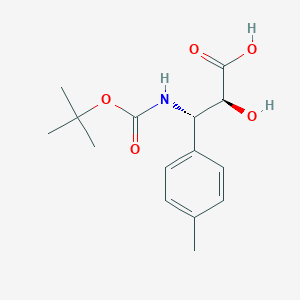
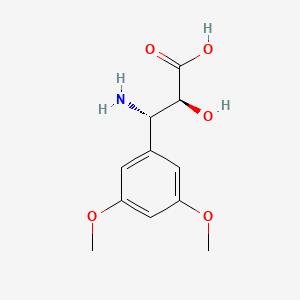
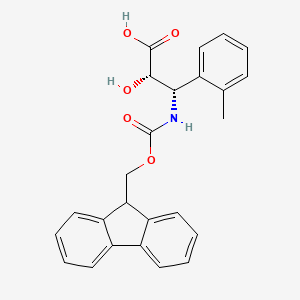
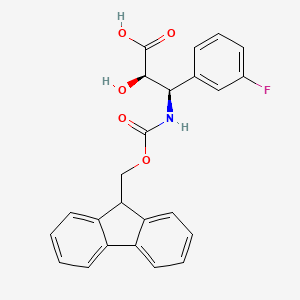

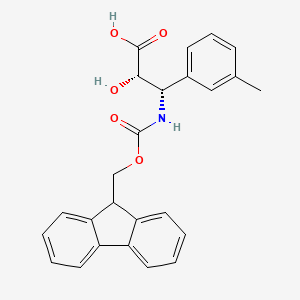

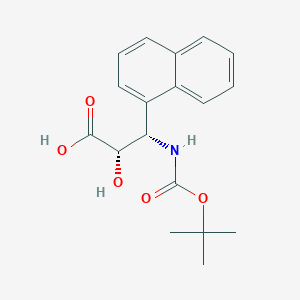

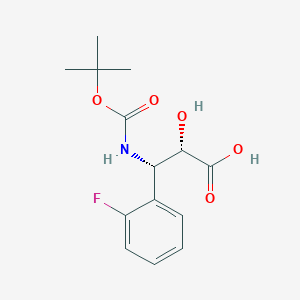
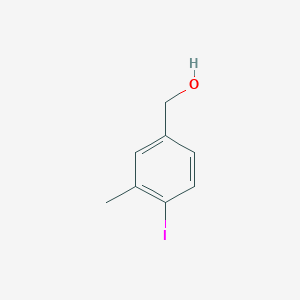
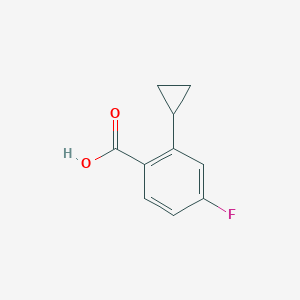
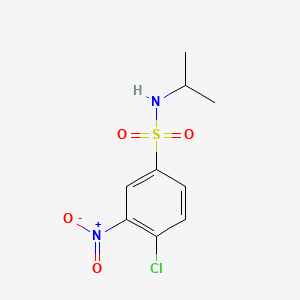
![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)
